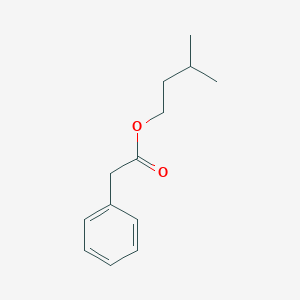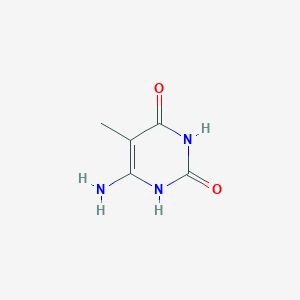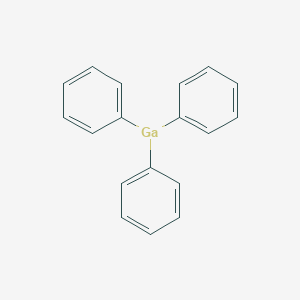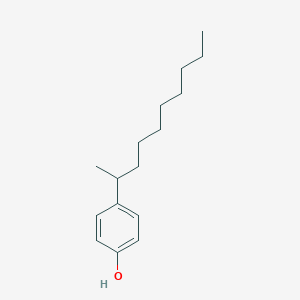
4-(1-Methylnonyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1-Methylnonyl)phenol, also known as 4-nonylphenol (4-NP), is a chemical compound that belongs to the family of alkylphenols. It is widely used in the production of detergents, pesticides, and other industrial products. However, due to its potential toxicity and endocrine-disrupting properties, 4-NP has become a topic of concern in recent years.
Wirkmechanismus
The mechanism of action of 4-NP involves its ability to bind to estrogen receptors and mimic the effects of estrogen in the body. This can lead to a disruption of the normal hormonal balance, which can have a range of adverse effects on physiological processes.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 4-NP have been extensively studied. It has been shown to have a range of effects on various organs and systems in the body, including the reproductive, immune, and nervous systems. Some of the effects observed include changes in hormone levels, alterations in gene expression, and disruption of normal cellular signaling pathways.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 4-NP in lab experiments has several advantages, including its well-defined chemical properties and the ability to mimic the effects of estrogen. However, there are also several limitations to its use, including its potential toxicity and the fact that it may not accurately represent the effects of other endocrine-disrupting compounds.
Zukünftige Richtungen
There are several future directions for research related to 4-NP. These include the development of more accurate and sensitive methods for detecting and measuring its presence in the environment, as well as the identification of other potential endocrine-disrupting compounds. Additionally, further research is needed to better understand the mechanisms underlying its effects on various physiological systems, as well as its potential effects on human health.
Conclusion:
In conclusion, 4-(1-Methylnonyl)phenol, or 4-NP, is a chemical compound that has become a topic of concern due to its potential toxicity and endocrine-disrupting properties. While it has been extensively studied in scientific research, there is still much to be learned about its effects on various physiological systems and its potential impact on human health. Further research in this area is needed to better understand the risks associated with this compound and to develop strategies for mitigating its potential effects on the environment and human health.
Synthesemethoden
The synthesis of 4-NP can be achieved through the reaction of nonylphenol with methanol in the presence of a catalyst such as sulfuric acid. This method is commonly used in industrial production and has been well documented in literature.
Wissenschaftliche Forschungsanwendungen
The use of 4-NP in scientific research has been extensive. It has been used as a model compound in various studies related to endocrine disruption, environmental pollution, and toxicity. 4-NP has been shown to exhibit estrogenic activity, which can interfere with the normal functioning of the endocrine system. This property has been extensively studied in relation to its potential effects on aquatic organisms, particularly fish.
Eigenschaften
CAS-Nummer |
17408-59-2 |
|---|---|
Produktname |
4-(1-Methylnonyl)phenol |
Molekularformel |
C16H26O |
Molekulargewicht |
234.38 g/mol |
IUPAC-Name |
4-decan-2-ylphenol |
InChI |
InChI=1S/C16H26O/c1-3-4-5-6-7-8-9-14(2)15-10-12-16(17)13-11-15/h10-14,17H,3-9H2,1-2H3 |
InChI-Schlüssel |
CIIDOZQHEPMZIR-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC(C)C1=CC=C(C=C1)O |
Kanonische SMILES |
CCCCCCCCC(C)C1=CC=C(C=C1)O |
Andere CAS-Nummern |
17408-59-2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



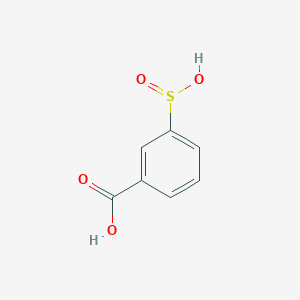
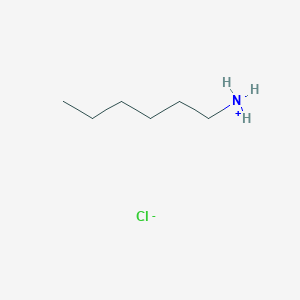
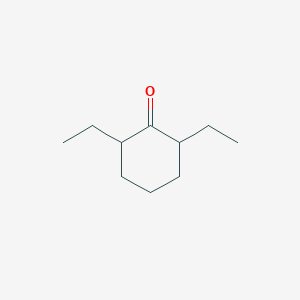
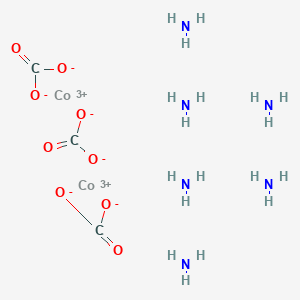
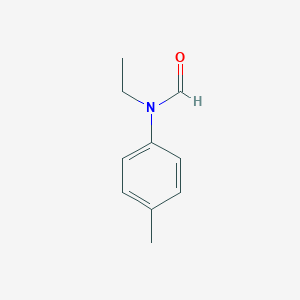
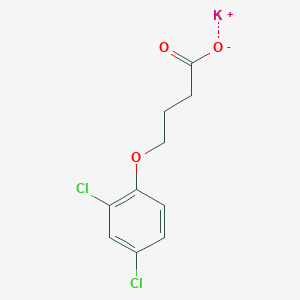
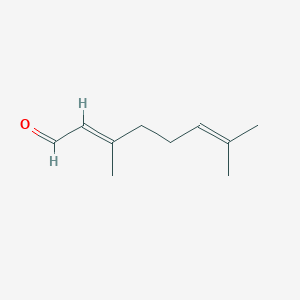
![(NZ)-N-[6-[bis(dimethylamino)methylidene]cyclohexa-2,4-dien-1-ylidene]benzenesulfonamide](/img/structure/B94497.png)
![8-Azaspiro[4.5]decane](/img/structure/B94499.png)

![2-[(2-Nitrophenyl)sulfanyl]aniline](/img/structure/B94501.png)
